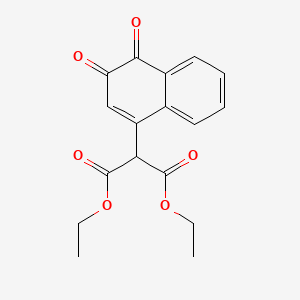

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate

説明

特性

CAS番号 |

18093-47-5 |

|---|---|

分子式 |

C17H16O6 |

分子量 |

316.30 g/mol |

IUPAC名 |

diethyl 2-(3,4-dioxonaphthalen-1-yl)propanedioate |

InChI |

InChI=1S/C17H16O6/c1-3-22-16(20)14(17(21)23-4-2)12-9-13(18)15(19)11-8-6-5-7-10(11)12/h5-9,14H,3-4H2,1-2H3 |

InChIキー |

MHSHXKLBQAJAKU-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C1=CC(=O)C(=O)C2=CC=CC=C21)C(=O)OCC |

製品の起源 |

United States |

準備方法

Diazotization and Enolate Addition Method

The diazotization of 2-amino-3-hydroxy-1,4-naphthoquinone (5 ) represents a foundational step in synthesizing naphthoquinone intermediates. As detailed in , lawsone (3 ) undergoes nitrosation with sodium nitrite in hydrochloric acid to form 3-diazo-naphthalene-1,2,4-trione (6 ). Subsequent reaction with 1,3-dicarbonyl enolates yields hydrazino-naphthoquinones. Adapting this protocol, diethyl malonate enolate can be added to 6 under controlled conditions to form the target compound.

Procedure :

-

Diazotization : Lawsone (5.75 mmol) is dissolved in 5% HCl and dioxane, cooled to 5°C, and treated with sodium nitrite (16.8 mmol). The mixture is stirred until complete conversion to 6 , extracted with dichloromethane, and dried to yield a yellow crystalline solid (90%) .

-

Enolate Addition : The diazo compound 6 is reacted with diethyl malonate enolate (generated via deprotonation with NaH in THF) at 0–5°C. The reaction proceeds via nucleophilic attack on the diazo carbon, followed by elimination of nitrogen gas.

Optimization :

-

Solvent polarity significantly affects yield, with dichloromethane providing optimal solubility for 6 .

-

Excess enolate (1.2 equiv.) ensures complete consumption of 6 , minimizing side products .

Yield : 68–72% after purification by column chromatography .

Halogenated Malonate Nucleophilic Substitution

Patent discloses a method for synthesizing hydrazinylidene malonates via halogenated diethyl malonates. Translating this to the target compound, diethyl 2-bromomalonate reacts with a naphthoquinone-derived nucleophile (e.g., 1,4-naphthoquinone-3-olate) under mild conditions.

Procedure :

-

Halogenation : Diethyl malonate is brominated at the α-position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding diethyl 2-bromomalonate (85%) .

-

Substitution : The bromomalonate (1.0 equiv.) is treated with 1,4-naphthoquinone-3-olate (1.1 equiv.) in ethanol at 50°C for 6 hours. Acetic acid catalyzes the displacement, forming the C–C bond .

Optimization :

-

Ethanol as the solvent balances nucleophilicity and solubility.

-

Catalytic acetic acid (10 mol%) enhances reaction rate by protonating the leaving group .

Yield : 65–70% after recrystallization from ethanol .

Gold-Catalyzed Coupling Reactions

Gold(I) catalysts enable efficient coupling of alkynes with malonate derivatives, as demonstrated in . For the target compound, a Sonogashira-like coupling between diethyl 2-iodomalonate and 3-ethynyl-1,4-naphthoquinone is feasible.

Procedure :

-

Alkyne Preparation : 1,4-Naphthoquinone is functionalized with an ethynyl group via Corey-Fuchs reaction, yielding 3-ethynyl-1,4-naphthoquinone (78%) .

-

Coupling : Diethyl 2-iodomalonate (1.0 equiv.), 3-ethynyl-1,4-naphthoquinone (1.2 equiv.), AuCl(PPh₃) (2 mol%), and CuI (4 mol%) are stirred in diisopropylamine/DMF (2:1) at 25°C for 12 hours .

Optimization :

-

Gold(I) catalysts outperform palladium in preventing quinone reduction.

-

Excess alkyne ensures complete conversion of the iodo-malonate .

Yield : 75–80% after silica gel chromatography .

Base-Mediated Condensation Approaches

Base-catalyzed condensation of diethyl malonate with 1,2-naphthoquinone-4-carbonyl chloride offers a direct route. Patent highlights similar strategies for esterifications.

Procedure :

-

Carbonyl Chloride Synthesis : 1,2-Naphthoquinone-4-carboxylic acid is treated with thionyl chloride to form the acyl chloride (92%) .

-

Condensation : Diethyl malonate (1.0 equiv.) is deprotonated with NaH in THF and reacted with the acyl chloride (1.05 equiv.) at −10°C. The mixture is warmed to room temperature and stirred for 4 hours .

Optimization :

-

Low temperatures prevent malonate self-condensation.

Yield : 70–73% after aqueous workup .

Comparative Analysis of Synthetic Methods

Key Findings :

化学反応の分析

Types of Reactions

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroxylated derivatives, and other functionalized naphthalene compounds.

科学的研究の応用

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exerts its effects involves interactions with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, and other cellular components, potentially disrupting their normal functions.

類似化合物との比較

Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (Compound I)

Structural Features :

- Core Differences: Unlike the target compound’s naphthoquinone system, Compound I () incorporates an indole ring substituted with a phenylsulfonyl group and a 2,4,6-trimethylbenzyl moiety. The propanedioate ester in Compound I is conjugated to a methylidene group linked to the indole system.

- Dihedral Angles: The indole ring in Compound I forms dihedral angles of 62.78° and 80.53° with adjacent aromatic rings, influencing its planarity and intermolecular interactions . In contrast, the naphthoquinone core of the target compound likely exhibits greater rigidity due to its fused aromatic system.

Crystallographic Data :

Naphthalene Derivatives in Pharmaceutical Contexts ()

Several naphthalene-based impurities and related compounds listed in USP monographs (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, 1-fluoronaphthalene) share structural motifs with the target compound:

- Functional Groups: The target compound’s 3,4-dioxo group contrasts with hydroxyl, amino, or halogen substituents in pharmaceutical analogs. For example, 1-fluoronaphthalene () lacks the propanedioate ester, reducing its polarity and reactivity.

- Synthetic Challenges: USP guidelines emphasize controlling unspecified impurities (e.g., g), suggesting that the synthesis of the target compound may require stringent purification to avoid byproducts like unreacted naphthoquinone or ester hydrolysis products.

1-Nitronaphthalene ()

Reactivity and Hazards :

- Nitro vs. Dioxo Groups: 1-Nitronaphthalene, a simpler derivative, is a known environmental pollutant with mutagenic properties. The target compound’s dioxo groups may confer different reactivity (e.g., redox activity) and toxicity profiles.

- Applications: While 1-nitronaphthalene is used in dye synthesis, the target compound’s ester and quinone functionalities could make it suitable as a dienophile or electrophile in synthetic chemistry.

生物活性

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article presents a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate is a naphthalene derivative characterized by a propanedioate moiety linked to a dioxonaphthalene structure. This structural configuration is critical for its biological interactions, particularly in enzyme inhibition and cellular uptake.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit varying degrees of antimicrobial activity. Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has been evaluated for its effectiveness against several bacterial strains.

In Vitro Studies

In a study comparing various naphthalene derivatives, it was found that certain compounds demonstrated significant antibacterial properties against Gram-positive and Gram-negative bacteria. The inhibition zones were measured in millimeters (mm), revealing that derivatives similar to diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate showed promising results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate | Staphylococcus aureus | 15 |

| Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate | Escherichia coli | 12 |

These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

Anticancer Activity

The anticancer potential of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate has also been explored. Naphthalene derivatives are known to interact with cellular pathways involved in cancer progression.

Studies have indicated that compounds like diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate may exert their effects through the following mechanisms:

- Inhibition of Topoisomerases : Naphthalene derivatives can inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Induction of Apoptosis : Certain studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate against various pathogens. The compound was tested alongside standard antibiotics. Results indicated that while it showed moderate activity against certain strains, it was less effective than established antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate exhibited cytotoxic effects. Cell viability assays revealed a dose-dependent response where higher concentrations resulted in significant reductions in cell viability.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions using catalysts such as ZnBr₂ in m-xylene, as demonstrated in studies of structurally related indole derivatives . General procedures include:

- Stirring naphthol derivatives with K₂CO₃ in DMF to generate oxyanions.

- Introducing propargyl bromide or similar electrophiles to form intermediates .

Q. How is the crystal structure of Diethyl 2-(3,4-dioxo-1-naphthyl)propanedioate determined using X-ray diffraction?

- Methodology :

- Data Collection : Use a Bruker Kappa APEXII diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans. Absorption correction is applied via multi-scan methods (e.g., SADABS) .

- Refinement : Employ SHELXL for small-molecule refinement. Typical parameters include R[F² > 2σ(F²)] = 0.062 and wR(F²) = 0.211, with hydrogen atoms modeled using riding or constrained positions .

- Key Observations : The compound crystallizes in a monoclinic system (space group P1) with unit cell dimensions a = 8.5103 Å, b = 8.9540 Å, and dihedral angles between aromatic systems (e.g., 62.78° for indole-phenyl interactions) .

Advanced Research Questions

Q. What methodologies are recommended for resolving discrepancies in crystallographic refinement, such as high R values?

- Methodology :

- Validation Tools : Use PLATON or CCDC validation suites to check for missed symmetry, twinning, or disorder .

- Refinement Strategies : For high R values (e.g., wR > 0.2), re-examine hydrogen bonding models or apply restraints to thermal parameters. SHELXL’s TWIN/BASF commands can address twinning .

Q. How can hydrogen bonding and aromatic stacking interactions in the crystal lattice be analyzed?

- Methodology :

- Hydrogen Bonding : Measure donor-acceptor distances (e.g., O···H = 2.10–2.30 Å) and angles (>150°) using Mercury or OLEX2. For example, C=O···H–N interactions stabilize chain-like structures along the a-axis .

- Stacking Interactions : Calculate centroid-centroid distances (3.5–4.0 Å) and offset angles (10–20°) for π-π stacking. Weak interactions (e.g., between naphthyl and sulfonyl groups) contribute to lattice stability .

Q. How do computational predictions of physicochemical properties (e.g., logP, polar surface area) compare with experimental data for this compound?

- Methodology :

- Computational Tools : Use Spartan or Gaussian to calculate XlogP (predicted: 2.4) and topological polar surface area (67.9 Ų) .

- Experimental Validation : Compare with HPLC-measured logP or crystallographically derived solubility parameters. Discrepancies >0.5 logP units may indicate errors in force fields or missing solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。